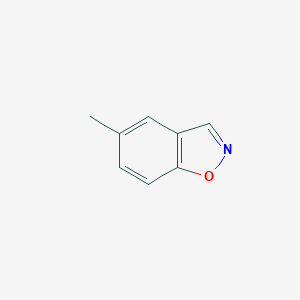

5-Methyl-1,2-benzoxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1,2-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-6-2-3-8-7(4-6)5-9-10-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AINBEIXHMHVGML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)ON=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90611240 | |

| Record name | 5-Methyl-1,2-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10531-77-8 | |

| Record name | 5-Methyl-1,2-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Structure Elucidation of 5-Methyl-1,2-benzoxazole

This guide provides an in-depth analysis of 5-Methyl-1,2-benzoxazole (also known as 5-Methyl-1,2-benzisoxazole), a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The benzoxazole scaffold is a privileged structure found in numerous biologically active molecules and functional materials.[1][2] A precise understanding of its chemical properties and a robust methodology for its structural confirmation are paramount for its effective application in drug development and scientific research.[3]

This document moves beyond simple data reporting to explain the causality behind experimental choices, offering field-proven insights into the comprehensive characterization of this molecule.

Section 1: Molecular Profile and Chemical Properties

This compound is an aromatic heterocyclic compound featuring a benzene ring fused to an isoxazole ring.[4][5] The "1,2-" designation indicates the adjacent positions of the oxygen and nitrogen atoms within the five-membered ring. This arrangement distinguishes it from its 1,3-benzoxazole isomer and imparts unique electronic and reactive properties. Its aromaticity contributes to its relative stability, yet the heteroatoms provide reactive sites for further functionalization.[6]

Nomenclature and Key Identifiers

A consistent and accurate identification of the molecule is the foundation of all subsequent research.

| Identifier | Value |

| IUPAC Name | 5-Methyl-1,2-benzisoxazole |

| Synonyms | This compound |

| CAS Number | 10531-77-8[7] |

| Molecular Formula | C₈H₇NO |

| Molecular Weight | 133.15 g/mol [8] |

| Canonical SMILES | CC1=CC2=NOC=C2C=C1 |

Physicochemical Properties

The physical properties of a compound dictate its handling, formulation, and behavior in various experimental settings. While specific experimental data for this compound is not extensively published, properties can be reliably inferred from closely related analogs like 2-methylbenzoxazole and other substituted benzoxazoles.

| Property | Value / Description | Rationale & Context |

| Appearance | Expected to be a liquid or low-melting solid at room temperature. | 2-Methylbenzoxazole is a yellowish liquid.[8] The addition of a methyl group on the benzene ring is unlikely to dramatically increase the melting point. |

| Boiling Point | Data not available. Estimated to be >200 °C. | The parent benzoxazole boils at 182 °C.[6] Methyl substitution typically increases the boiling point. |

| Solubility | Insoluble in water. Soluble in common organic solvents (e.g., ethanol, DMSO, chloroform). | The molecule is predominantly nonpolar and aromatic, consistent with the solubility profile of similar heterocyclic compounds.[8] |

Chemical Reactivity and Stability

The reactivity of the this compound core is governed by the interplay between the electron-rich benzene ring and the isoxazole moiety.

-

Aromaticity and Stability : The fused ring system is aromatic, conferring significant thermodynamic stability. It is generally stable under standard storage conditions, though it should be protected from strong acids and oxidizing agents.[9]

-

Electrophilic Substitution : The benzene ring is the primary site for electrophilic aromatic substitution. The isoxazole ring is generally deactivating, but the activating effect of the methyl group and the directing influence of the fused ring system will guide incoming electrophiles.

-

N-O Bond Cleavage : The isoxazole ring contains a relatively weak N-O bond. This bond can be cleaved under certain reductive or photochemical conditions, a property that is often exploited in synthetic chemistry to generate new functionalities.

Section 2: A Validated Workflow for Structure Elucidation

Confirming the precise structure of a synthesized molecule is the most critical step in chemical research. A multi-technique, orthogonal approach ensures the highest degree of confidence, leaving no ambiguity. Each technique provides a unique piece of the structural puzzle, and together, they form a self-validating system.

The logical flow of analysis ensures that foundational information (like molecular weight) is established before more detailed structural mapping (like atomic connectivity) is performed.

Mass Spectrometry (MS)

Causality: Mass spectrometry is the initial and most crucial step post-synthesis. It directly validates the molecular weight of the target compound, confirming that the desired reaction has occurred and providing the elemental formula with high-resolution instrumentation.[10]

Expected Data for C₈H₇NO:

-

Molecular Ion (M⁺): A prominent peak at m/z = 133.05 is expected. In high-resolution MS (HRMS), this would be observed at m/z 133.0528, confirming the elemental composition.

-

Fragmentation Pattern: The fragmentation of benzoxazoles often involves characteristic losses. For 2-methylbenzoxazole, a major fragment is observed at m/z = 105, corresponding to the loss of a neutral HCN molecule, followed by the loss of CO.[8][11] A similar pattern can be anticipated for the 5-methyl isomer.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Instrument Setup: Calibrate the instrument using a known standard to ensure high mass accuracy (< 5 ppm). Set the ESI source to positive ion mode.

-

Data Acquisition: Infuse the sample solution at a low flow rate (e.g., 5-10 µL/min). Acquire the full scan mass spectrum, looking for the protonated molecule [M+H]⁺ at the calculated m/z of 134.0600.

-

Analysis: Confirm that the measured mass is within 5 ppm of the theoretical mass for C₈H₈NO⁺.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid, non-destructive technique used to confirm the presence of key functional groups. It validates the integrity of the core benzoxazole structure by identifying the characteristic vibrations of its constituent bonds.[3]

Expected Characteristic Absorptions:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H Stretch | Aromatic C-H |

| ~2950-2850 | C-H Stretch | Methyl (CH₃) |

| ~1620-1580 | C=N Stretch | Isoxazole Ring |

| ~1500-1450 | C=C Stretch | Aromatic Ring |

| ~1250-1200 | C-O Stretch | Aryl-O (Isoxazole) |

Note: Data is inferred from general values for aromatic heterocycles and substituted benzenes.[12][13][14]

Experimental Protocol: FTIR Spectroscopy (ATR Method)

-

Sample Preparation: If the sample is a solid, place a small amount directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. If it is a liquid, a single drop is sufficient.

-

Background Scan: With the crystal clean, perform a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Apply the sample and acquire the spectrum, typically by co-adding 16-32 scans for a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the major absorption peaks and correlate their wavenumbers to the expected functional groups to confirm the presence of the benzoxazole core and methyl substituent.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for unambiguous structure elucidation. ¹H and ¹³C NMR provide a complete picture of the carbon-hydrogen framework, revealing the precise location of the methyl group and the substitution pattern on the benzene ring, which is essential to differentiate it from other isomers.[15]

Expected ¹H NMR Data (in CDCl₃, ~400 MHz):

-

Aromatic Protons (3H): The three protons on the benzene ring will appear in the downfield region (δ 7.0–7.8 ppm). Their specific chemical shifts and coupling patterns (doublets, doublet of doublets) will be diagnostic of the 5-methyl substitution pattern. The proton on the isoxazole ring will also appear in this region.

-

Methyl Protons (3H): A sharp singlet at approximately δ 2.4–2.6 ppm, integrating to three protons. The singlet nature confirms it is not adjacent to any other protons.

Note: These are estimations based on data for related compounds like 2-methylbenzoxazole.[16]

Expected ¹³C NMR Data (in CDCl₃, ~100 MHz):

-

Total Carbons: Eight distinct signals are expected, corresponding to the eight carbon atoms in the molecule.

-

Aromatic Carbons: Signals will appear in the δ 110–165 ppm range. Quaternary carbons (including those at the ring fusion) will typically have lower intensities.

-

Methyl Carbon: A single, upfield signal around δ 20–25 ppm.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved.[3]

-

Instrument Setup: Place the tube in the NMR spectrometer. The instrument should be locked onto the deuterium signal of the solvent and properly shimmed to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire a standard proton spectrum. A 90° pulse angle with a relaxation delay of 1-2 seconds is typical.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This often requires a longer acquisition time due to the lower natural abundance of ¹³C.

-

Data Processing: Fourier transform the raw data, phase the spectrum, and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at δ 7.26 for ¹H and δ 77.16 for ¹³C).

-

Analysis: Integrate the ¹H signals to determine proton ratios. Analyze the chemical shifts and coupling constants to assign the structure. Correlate ¹H and ¹³C signals, potentially using 2D NMR (HSQC/HMBC) for complex cases.

Section 3: Synthesis and Applications Overview

Synthesis: Benzoxazole derivatives are commonly synthesized via the condensation and subsequent cyclization of an appropriate ortho-substituted phenol. For this compound, a plausible route would involve a derivative of 2-amino-4-methylphenol reacting under conditions that favor the formation of the 1,2-oxazole ring system. Numerous modern synthetic methods utilize various catalysts to improve yields and reaction conditions, reflecting the importance of this scaffold.[17][18]

Applications: The benzoxazole core is a key pharmacophore in drug discovery. Derivatives have shown a wide range of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[1][6][19] They are also investigated in materials science for their unique photophysical properties, finding use as optical brighteners and fluorescent probes.[3][6]

Section 4: Safety and Handling

While specific toxicology data for this compound is limited, compounds of this class should be handled with care in a professional laboratory setting.

-

General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing.[20]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Hazards: Based on related benzoxazole compounds, potential hazards include skin irritation, serious eye irritation, and possible respiratory irritation if inhaled.[21]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]

Section 5: Conclusion

This compound is a valuable heterocyclic building block whose utility is predicated on its well-defined chemical nature. The definitive characterization of this molecule is not achieved by a single technique but by a logical, integrated workflow. This guide outlines a robust, self-validating protocol, beginning with mass spectrometry for molecular weight confirmation, followed by IR for functional group analysis, and culminating in NMR spectroscopy for unambiguous structural assignment. This rigorous approach provides the high degree of certainty required by researchers and drug development professionals to confidently advance their scientific endeavors.

References

-

Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. J. Heterocyclic Chem., 40, 1097 (2003). Available from: [Link]

-

PubChem. Isoxazole. National Institutes of Health. Available from: [Link]

-

ResearchGate. Structure of Isoxazole. ResearchGate GmbH. Available from: [Link]

-

CP Lab Safety. 5-Methylbenzoxazole, 5g, Each. CP Lab Safety. Available from: [Link]

-

YouTube. synthesis of isoxazoles. YouTube. Available from: [Link]

-

Royal Society of Chemistry. 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry. Available from: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. Benzoxazole: Synthetic Methodology and Biological Activities. globalresearchonline.net. Available from: [Link]

-

NIH. 3-Benzyl-5-methyl-1,2-benzoxazole 2-oxide. National Center for Biotechnology Information. Available from: [Link]

-

Wikipedia. Benzoxazole. Wikimedia Foundation. Available from: [Link]

-

Construction of Isoxazole ring: An Overview. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

-

CAS. 5-Chloro-2-methylbenzoxazole. American Chemical Society. Available from: [Link]

-

ResearchGate. Physical properties of the benzoxazole derivatives. ResearchGate GmbH. Available from: [Link]

-

A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences. Available from: [Link]

-

Review of synthesis process of benzoxazole and benzothiazole derivatives. ScienceDirect. Available from: [Link]

-

PubChem. 5-Methylisoxazole. National Institutes of Health. Available from: [Link]

-

NIH. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. National Center for Biotechnology Information. Available from: [Link]

-

RSC Publishing. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Royal Society of Chemistry. Available from: [Link]

-

PubChem. 2-Methylbenzoxazole. National Institutes of Health. Available from: [Link]

-

Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

-

NIST. Benzoxazole, 2-methyl-. National Institute of Standards and Technology. Available from: [Link]

-

ResearchGate. (PDF) Synthesis and spectral characterization of some new 2-(substituted)-5-methyl/chloro-2,3-dihydro-1,3,2 5-benzoxazaphosphol - 2 -thiones / -2- ones. ResearchGate GmbH. Available from: [Link]

-

NIST. Benzoxazole. National Institute of Standards and Technology. Available from: [Link]

-

SpectraBase. 5-Methyl-2-phenylbenzoxazole - MS (GC) - Spectrum. Wiley. Available from: [Link]

-

The Good Scents Company. methyl benzoxole, 95-21-6. The Good Scents Company. Available from: [Link]

Sources

- 1. 3-Benzyl-5-methyl-1,2-benzoxazole 2-oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Isoxazole | C3H3NO | CID 9254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Benzoxazole - Wikipedia [en.wikipedia.org]

- 7. 10531-77-8 CAS MSDS (5-METHYL-1,2-BENZISOXAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. 2-Methylbenzoxazole | C8H7NO | CID 7225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Benzoxazole, 2-methyl- [webbook.nist.gov]

- 12. researchgate.net [researchgate.net]

- 13. Benzoxazole(273-53-0) IR Spectrum [m.chemicalbook.com]

- 14. Benzoxazole [webbook.nist.gov]

- 15. files01.core.ac.uk [files01.core.ac.uk]

- 16. 2-Methylbenzoxazole(95-21-6) 1H NMR [m.chemicalbook.com]

- 17. ijpbs.com [ijpbs.com]

- 18. tandfonline.com [tandfonline.com]

- 19. globalresearchonline.net [globalresearchonline.net]

- 20. fishersci.com [fishersci.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

Spectroscopic and Structural Elucidation of 4-(4-hydroxyphenyl)butan-2-one: A Technical Guide

Affiliation: Google AI

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for 4-(4-hydroxyphenyl)butan-2-one, a compound of significant interest in the flavor, fragrance, and pharmaceutical industries. Commonly known as raspberry ketone, its structural elucidation is paramount for quality control, synthesis verification, and understanding its biological activity. This document delves into the principles and experimental details of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy as applied to this molecule. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of its characterization.

Introduction

4-(4-hydroxyphenyl)butan-2-one is a phenolic compound naturally occurring in a variety of fruits, most notably raspberries (Rubus idaeus), cranberries, and blackberries.[1] It is responsible for the characteristic aroma of raspberries and is used extensively as a flavoring agent and in perfumery.[1][2] Beyond its sensory properties, raspberry ketone has garnered attention for its potential health benefits, including its role as a hepatoprotective agent and an androgen antagonist.[2]

It is important to note that while the topic specified CAS number 104501-13-5, extensive database searches indicate that the correct CAS number for 4-(4-hydroxyphenyl)butan-2-one is 5471-51-2 . This guide will proceed with the analysis of the compound associated with the correct CAS number.

The industrial production of raspberry ketone is primarily synthetic due to its low natural abundance, making robust analytical methodologies for its characterization essential.[1] Spectroscopic techniques are the cornerstone of this characterization, providing detailed information about the molecule's structure, connectivity, and functional groups. This guide will explore the interpretation of its ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectra.

Molecular Structure and Properties

4-(4-hydroxyphenyl)butan-2-one has the chemical formula C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol .[2] Its structure consists of a 4-substituted phenolic ring attached to a four-carbon chain with a ketone functional group at the second position.

Table 1: Physicochemical Properties of 4-(4-hydroxyphenyl)butan-2-one

| Property | Value | Source |

| IUPAC Name | 4-(4-hydroxyphenyl)butan-2-one | |

| Synonyms | Raspberry Ketone, Frambinone, Oxyphenalon | [1][2] |

| CAS Number | 5471-51-2 | [1][3] |

| Molecular Formula | C₁₀H₁₂O₂ | [2] |

| Molecular Weight | 164.20 g/mol | [2] |

| Melting Point | 82-84 °C | [1] |

| Boiling Point | 140-146 °C at 0.5 mmHg | [1] |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of 4-(4-hydroxyphenyl)butan-2-one provides information on the number of different types of protons and their neighboring environments.

Table 2: ¹H NMR Spectral Data for 4-(4-hydroxyphenyl)butan-2-one

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.0 | Doublet | 2H | Aromatic protons (ortho to -CH₂CH₂C(O)CH₃) |

| ~6.7 | Doublet | 2H | Aromatic protons (ortho to -OH) |

| ~2.8 | Triplet | 2H | -CH₂- adjacent to the aromatic ring |

| ~2.7 | Triplet | 2H | -CH₂- adjacent to the carbonyl group |

| ~2.1 | Singlet | 3H | Methyl protons (-C(O)CH₃) |

| Variable | Singlet (broad) | 1H | Phenolic hydroxyl proton (-OH) |

Causality of Experimental Observations:

-

The aromatic region (δ 6.5-8.0 ppm) shows a characteristic AA'BB' splitting pattern for a 1,4-disubstituted benzene ring. The two doublets arise from the coupling of adjacent aromatic protons.

-

The signals at ~2.8 and ~2.7 ppm appear as triplets due to coupling with the adjacent methylene protons. The downfield shift of the triplet at ~2.8 ppm is attributed to the deshielding effect of the aromatic ring, while the triplet at ~2.7 ppm is influenced by the electron-withdrawing carbonyl group.

-

The singlet at ~2.1 ppm corresponds to the three equivalent protons of the methyl group, which have no adjacent protons to couple with.

-

The phenolic hydroxyl proton signal is often broad and its chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 3: ¹³C NMR Spectral Data for 4-(4-hydroxyphenyl)butan-2-one

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~209 | Quaternary | Carbonyl carbon (C=O) |

| ~154 | Quaternary | Aromatic carbon attached to -OH |

| ~132 | Quaternary | Aromatic carbon attached to the butyl chain |

| ~130 | Tertiary | Aromatic carbons (ortho to the butyl chain) |

| ~115 | Tertiary | Aromatic carbons (ortho to -OH) |

| ~45 | Secondary | -CH₂- adjacent to the carbonyl group |

| ~30 | Secondary | -CH₂- adjacent to the aromatic ring |

| ~30 | Primary | Methyl carbon (-CH₃) |

Causality of Experimental Observations:

-

The carbonyl carbon is significantly deshielded and appears at a characteristic downfield shift of ~209 ppm.

-

The aromatic carbons show distinct chemical shifts based on their substitution. The carbon bearing the hydroxyl group is the most deshielded among the substituted aromatic carbons.

-

The two methylene carbons in the butyl chain are clearly resolved, as are the methyl carbon atoms.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification.

Electron Ionization (EI) Mass Spectrum:

The EI mass spectrum of 4-(4-hydroxyphenyl)butan-2-one typically shows a molecular ion peak (M⁺) at m/z 164.[2] The fragmentation pattern is consistent with its structure.

Table 4: Key Fragments in the EI Mass Spectrum of 4-(4-hydroxyphenyl)butan-2-one

| m/z | Fragment |

| 164 | [M]⁺ (Molecular Ion) |

| 107 | [HO-C₆H₄-CH₂]⁺ (Tropylium-like ion) |

| 94 | [C₆H₅OH]⁺ (Phenol ion) |

| 77 | [C₆H₅]⁺ (Phenyl ion) |

Causality of Fragmentation:

The most prominent fragment at m/z 107 is formed by the benzylic cleavage of the C-C bond between the two methylene groups, resulting in a stable hydroxybenzyl cation. This is a characteristic fragmentation for compounds containing a benzyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 5: Characteristic IR Absorption Bands for 4-(4-hydroxyphenyl)butan-2-one

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3600 (sharp) / 3400-3200 (broad) | O-H stretch | Phenolic -OH |

| ~3100-3000 | C-H stretch | Aromatic C-H |

| ~2950-2850 | C-H stretch | Aliphatic C-H |

| ~1710 | C=O stretch | Ketone |

| ~1600, ~1500 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch | Phenolic C-O |

| ~830 | C-H bend | 1,4-disubstituted aromatic ring |

Causality of Experimental Observations:

-

The presence of a broad absorption in the 3400-3200 cm⁻¹ region is indicative of a hydrogen-bonded hydroxyl group. A sharper peak around 3600 cm⁻¹ may be observed in dilute solutions.

-

A strong, sharp peak around 1710 cm⁻¹ is a definitive indicator of a ketone carbonyl group.

-

The absorptions in the 1600-1500 cm⁻¹ range are characteristic of the aromatic ring, and the band around 830 cm⁻¹ confirms the 1,4-disubstitution pattern.

Experimental Protocols

Sample Preparation for NMR Spectroscopy

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common solvent for ¹H and ¹³C NMR of 4-(4-hydroxyphenyl)butan-2-one. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can also be used, which may improve the resolution of the hydroxyl proton signal.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic analysis of 4-(4-hydroxyphenyl)butan-2-one.

Conclusion

The spectroscopic characterization of 4-(4-hydroxyphenyl)butan-2-one is a straightforward process that relies on the complementary information provided by ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy. Each technique provides unique insights into the molecular structure, confirming the presence of the key functional groups and the overall connectivity of the atoms. This comprehensive spectroscopic profile is essential for ensuring the identity and purity of this important compound in its various applications.

References

-

PubChem. (n.d.). 4-(4'-Hydroxyphenyl)-2-butanone. National Center for Biotechnology Information. Retrieved from [Link][2]

-

Wikipedia. (2023, December 1). Raspberry ketone. Retrieved from [Link][1]

-

NIST. (n.d.). 2-Butanone, 4-(4-hydroxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link][4]

Sources

An In-depth Technical Guide to the Starting Materials for the Synthesis of 5-Methyl-1,2-benzoxazole

Introduction

5-Methyl-1,2-benzoxazole, also known as 5-methyl-1,2-benzisoxazole, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its scaffold is a key structural motif in a variety of pharmacologically active agents, exhibiting properties such as anticonvulsant, antispasmodic, and antifungal activities. The strategic synthesis of this molecule is paramount, and the selection of appropriate starting materials is the most critical decision in the development of a robust and efficient synthetic route. This guide provides a comprehensive overview of the primary synthetic strategies and the corresponding starting materials for the preparation of this compound, grounded in established chemical principles and supported by peer-reviewed literature.

Pillar 1: Synthesis via N-O Bond Formation from o-Hydroxyaryl Oximes

One of the most direct and widely employed methods for constructing the 1,2-benzoxazole ring system involves the intramolecular cyclization of an o-hydroxyaryl oxime, which forms the critical N-O bond.[1] For the synthesis of the 5-methyl substituted target, the key starting material is 2-Hydroxy-5-methylacetophenone oxime .

Starting Material: 2-Hydroxy-5-methylacetophenone

The synthesis begins with the commercially available or readily synthesized 2-Hydroxy-5-methylacetophenone . This precursor contains the requisite methyl group at the desired position and the ortho-hydroxyacetophenone functionality necessary for the subsequent oximation reaction.

Protocol 1: Oximation of 2-Hydroxy-5-methylacetophenone

The conversion of the ketone to the oxime is a standard condensation reaction with hydroxylamine.

Methodology:

-

Dissolution: 2-Hydroxy-5-methylacetophenone is dissolved in a suitable solvent, typically a lower alcohol such as ethanol or methanol.

-

Reagent Addition: An aqueous solution of hydroxylamine hydrochloride is added, often in the presence of a base like sodium hydroxide or sodium carbonate to liberate the free hydroxylamine.

-

Reaction: The mixture is heated, often to reflux, for a period of 1 to 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled, and the product, 2-hydroxy-5-methylacetophenone oxime, is typically isolated by precipitation upon addition of water, followed by filtration and washing.

Protocol 2: Cyclization of 2-Hydroxy-5-methylacetophenone Oxime

The cyclization of the oxime to form the 1,2-benzoxazole ring can be achieved under various conditions, often involving a dehydration or an oxidative step.[2]

Methodology (Microwave-assisted): [2]

-

Reaction Setup: In a microwave reactor vessel, 2-hydroxy-5-methylacetophenone oxime is combined with an organic solvent (e.g., N,N-dimethylformamide), a suitable base (e.g., potassium carbonate), and a promoter.

-

Microwave Irradiation: The mixture is subjected to microwave irradiation at a set temperature (e.g., 85°C) and power (e.g., 300W) for a specified time (e.g., 35 minutes).[2]

-

Isolation: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate.

-

Purification: The organic phase is washed, dried, and concentrated. The crude product is then purified by column chromatography to yield 3,5-dimethyl-1,2-benzisoxazole.

Pillar 2: Synthesis via C-O Bond Formation from o-Substituted Aryl Oximes

An alternative approach to the 1,2-benzoxazole core is through the formation of the C-O bond, starting from an o-substituted aryl oxime where the ortho substituent is a suitable leaving group, such as a halogen.[1]

Starting Material: 2-Bromo-5-methylacetophenone

This pathway commences with a halogenated precursor, such as 2-Bromo-5-methylacetophenone . This can be synthesized from 5-methylacetophenone through bromination.

Synthetic Workflow

The overall transformation from 2-bromo-5-methylacetophenone involves a multi-step process that includes oximation followed by a copper-catalyzed intramolecular cyclization.[1]

Caption: Synthetic pathway from m-cresol.

Protocol 3: Nitration of m-Cresol Derivatives

The direct nitration of m-cresol can lead to a mixture of isomers. [3]A more controlled approach involves the sulfonation of a protected m-cresol derivative, followed by nitration and hydrolysis. [3][4] Methodology (via Tri-m-cresyl phosphate): [4]1. Sulfonation: Tri-m-cresyl phosphate is treated with fuming sulfuric acid. 2. Nitration: The sulfonated intermediate is then nitrated using a mixture of nitric acid and sulfuric acid at low temperatures (e.g., 0-5°C). [4]3. Hydrolysis: The nitrated compound is hydrolyzed by heating in water to yield a mixture of nitro-m-cresols, with 5-Methyl-2-nitrophenol as a major product. [4]4. Purification: The desired isomer can be purified by steam distillation and washing. [4]

Protocol 4: Reduction of 5-Methyl-2-nitrophenol

The nitro group of 5-Methyl-2-nitrophenol is reduced to an amino group to form 2-Amino-4-methylphenol . This can be achieved through various standard reduction methods, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or using reducing agents like tin(II) chloride in hydrochloric acid.

Protocol 5: Cyclization of 2-Amino-4-methylphenol

The final step is the construction of the oxazole ring. This is commonly achieved by the condensation of the o-aminophenol with a carboxylic acid or its derivative. [5][6] Methodology (with Benzaldehyde): [7][8]1. Reaction Setup: A mixture of 2-amino-4-methylphenol, an aromatic aldehyde (e.g., benzaldehyde), and a catalyst are combined. A variety of catalysts can be used, including Brønsted or Lewis acids. [7]2. Reaction Conditions: The reaction can be performed under solvent-free conditions or in a suitable solvent at elevated temperatures. [7][8]For example, using a Brønsted acidic ionic liquid gel as a catalyst at 130°C. [7]3. Work-up and Purification: After the reaction is complete, the product is isolated by dissolving the mixture in an organic solvent, separating the catalyst, and purifying the product by crystallization or chromatography.

Data Summary: Starting Material Comparison

| Starting Material | Key Intermediate(s) | Synthetic Strategy | Advantages | Disadvantages |

| 2-Hydroxy-5-methylacetophenone | 2-Hydroxy-5-methylacetophenone oxime | N-O Bond Formation | Direct route, high atom economy | Availability of starting ketone |

| 2-Bromo-5-methylacetophenone | 2-Bromo-5-methylacetophenone oxime | C-O Bond Formation | Mild reaction conditions for cyclization | Requires halogenation step |

| m-Cresol | 5-Methyl-2-nitrophenol, 2-Amino-4-methylphenol | Elaboration from Phenol | Inexpensive starting material | Multi-step synthesis, potential isomer issues |

Conclusion

The synthesis of this compound can be approached through several strategic pathways, each with its own set of starting materials and experimental considerations. The choice of a particular route will depend on factors such as the availability and cost of the starting materials, the desired scale of the synthesis, and the laboratory equipment available. The methods outlined in this guide, from the direct cyclization of o-hydroxyaryl oximes to the elaboration of simple phenols like m-cresol, provide a robust foundation for researchers and drug development professionals to produce this valuable heterocyclic compound. Each protocol is a self-validating system built upon established and reliable chemical transformations.

References

-

Copper-catalyzed synthesis of benzoxazoles via tandem cyclization of 2-halophenols with amidines - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Copper-catalyzed synthesis of benzoxazoles via tandem cyclization of 2-halophenols with amidines - RSC Publishing. Available at: [Link]

-

RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Available at: [Link]

-

Benzoxazole: Synthetic Methodology and Biological Activities. Available at: [Link]

- US4034050A - Preparation of 5-methyl-2-nitrophenol - Google Patents.

- US3987113A - Preparation of 5-methyl-2-nitrophenol - Google Patents.

-

A Review on Various Synthetic Methods of Benzoxazole Moiety. Available at: [Link]

-

General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - MDPI. Available at: [Link]

- US5637750A - Method for the preparation of 2 hydroxybenzonitrile - Google Patents.

-

Benzoxazole synthesis - Organic Chemistry Portal. Available at: [Link]

-

Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition | ACS Omega. Available at: [Link]

-

A method for preparing benzisoxazole in one pot based on 2-hydroxyacetophenone oxime and its derivatives - Patsnap Eureka. Available at: [Link]

-

(PDF) Synthetic Strategies Towards Benzoxazole Ring Systems - ResearchGate. Available at: [Link]

-

2 - Organic Syntheses Procedure. Available at: [Link]

-

Classic method of benzoxazole formation | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - NIH. Available at: [Link]

-

Synthesis method of benzoxazole derivatives (21‐40). Reagents and... - ResearchGate. Available at: [Link]

-

A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - NIH. Available at: [Link]

-

Studies in the Synthesis of Benzoxazole Compounds - CORE. Available at: [Link]

-

One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. Available at: [Link]

-

Benzisoxazole synthesis - Organic Chemistry Portal. Available at: [Link]

-

133 S. H rtinger This update deals with important general methods for the synthesis of 1,2-benzisoxazole derivatives that have n. Available at: [Link]

-

3-Benzyl-5-methyl-1,2-benzoxazole 2-oxide - PMC - NIH. Available at: [Link]

Sources

- 1. soc.chim.it [soc.chim.it]

- 2. A method for preparing benzisoxazole in one pot based on 2-hydroxyacetophenone oxime and its derivatives - Eureka | Patsnap [eureka.patsnap.com]

- 3. US3987113A - Preparation of 5-methyl-2-nitrophenol - Google Patents [patents.google.com]

- 4. US4034050A - Preparation of 5-methyl-2-nitrophenol - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of the 1,2-Benzoxazole Scaffold

An In-Depth Technical Guide to the Reaction Mechanisms and Kinetics of 5-Methyl-1,2-benzoxazole

This compound, a derivative of the 1,2-benzoxazole (also known as benzisoxazole) heterocyclic system, represents a "privileged scaffold" in medicinal chemistry and materials science.[1] This bicyclic structure, comprising a benzene ring fused to an isoxazole ring, is a cornerstone in the design of numerous pharmacologically active agents, including anticonvulsants like zonisamide and antipsychotics such as risperidone.[2] The inherent reactivity of the isoxazole ring, particularly the labile N-O bond, combined with the potential for substitution on the benzene ring, provides a versatile platform for drug development and the synthesis of novel organic materials.[3][4]

This guide offers a detailed exploration of the core reaction mechanisms and kinetics associated with this compound. It is designed for researchers and scientists, providing not only theoretical mechanisms but also field-proven experimental insights and protocols to empower further investigation and application.

Part 1: Core Synthesis Mechanisms of the 1,2-Benzoxazole Ring

The construction of the 1,2-benzoxazole core is central to accessing its derivatives. The primary synthetic strategies involve intramolecular cyclization, where the key bond formation can be either a C–O or an N–O linkage. The presence of the methyl group at the 5-position is typically incorporated into the starting materials.

Cyclization via N–O Bond Formation

One of the most common and robust strategies involves the cyclization of o-hydroxyaryl oximes or related imines.[2] This pathway leverages an existing C=N bond and forms the critical N–O bond to close the five-membered ring.

The mechanism typically proceeds via an oxidative cyclization. The phenolic hydroxyl group and the oxime nitrogen are brought into proximity, and an oxidizing agent facilitates the removal of two hydrogen atoms to form the N-O bond. The choice of oxidant and reaction conditions is critical for achieving high yields and avoiding side reactions.

Caption: General mechanism for 1,2-benzoxazole synthesis via N-O bond formation.

Cyclization via C–O Bond Formation

An alternative approach involves forming the C–O bond in the final step. This method typically starts with an o-substituted aryl oxime, such as an o-haloaryl oxime.[2] The reaction often proceeds under basic conditions, where the oxime oxygen acts as a nucleophile, displacing a leaving group on the adjacent aromatic carbon in an intramolecular nucleophilic aromatic substitution (SNAr) reaction.

Part 2: Core Reactivity and Mechanistic Pathways

The reactivity of this compound is dominated by two key features: the susceptibility of the isoxazole N-O bond to cleavage and the ability of the benzene ring to undergo electrophilic substitution.

N-O Bond Cleavage and Ring-Opening Reactions

The N-O bond is the weakest link in the heterocycle and its cleavage is a characteristic and synthetically useful reaction of 1,2-benzoxazoles. This ring-opening can be initiated by various reagents and conditions, leading to diverse molecular scaffolds.

Reductive Cleavage: Catalytic hydrogenation (e.g., H₂/Pd-C) or treatment with other reducing agents readily cleaves the N-O bond. This typically yields an o-hydroxyaryl imine or ketone, which can be further transformed. This reductive lability is a critical consideration in multi-step syntheses where other functional groups need to be reduced.

Catalytic Ring-Opening: Heterogeneous catalysts can mediate the selective ring-opening of benzoxazoles. For instance, CuFe₂O₄ superparamagnetic nanoparticles have been used to catalyze the ligand-free reaction of benzoxazoles with iodoarenes, resulting in the formation of 2-(diphenylamino)phenols.[5] This process involves the cleavage of the heterocyclic ring and the formation of new C-N bonds.

Reaction with Nucleophiles: Strong nucleophiles can attack the heterocyclic ring, initiating a ring-opening cascade. For example, secondary amines can react with benzoxazoles in a process that can be coupled with an iron-catalyzed oxidative cyclization to ultimately form 2-aminobenzoxazoles, demonstrating a complete rearrangement of the original scaffold.[6]

Caption: General pathway for the ring-opening of 1,2-benzoxazoles via N-O bond cleavage.

Electrophilic Aromatic Substitution

The benzene portion of the this compound molecule is susceptible to electrophilic aromatic substitution. The outcome is directed by the combined electronic effects of the fused oxazole ring and the methyl group.

-

Activating/Deactivating Effect: The fused oxazole ring is generally considered to be electron-withdrawing and deactivating.

-

Directing Effect: The 5-methyl group is an activating, ortho-, para-directing group.

The interplay of these factors determines the regioselectivity. For example, in nitration reactions using nitric and sulfuric acid, substitution is directed by the powerful activating effect of the methyl group to positions ortho and para to it (C4 and C6), while considering the deactivating effect of the heterocycle.[7]

Part 3: Reaction Kinetics and Mechanistic Elucidation

Understanding the kinetics of these reactions is crucial for process optimization, scale-up, and ensuring reaction safety. However, acquiring accurate kinetic data can be challenging due to the presence of reactive intermediates.

Modern Approaches to Kinetic Analysis

Traditional kinetic studies often rely on quenching the reaction at various time points and analyzing the samples ex situ. This can be inaccurate for fast reactions or those involving unstable species. Modern in operando spectroscopic techniques have become indispensable for elucidating complex reaction mechanisms.

Flow NMR and FTIR Spectroscopy: By integrating flow cells with NMR and FTIR spectrometers, it is possible to monitor reaction species in real-time without disturbing the reaction.[8][9] This allows for the quantitative analysis of reactants, intermediates, and products as a function of time, enabling the determination of reaction rates, rate laws, and the identification of rate-determining steps.[8][10] This approach was successfully used to conclusively determine the controversial mechanism of benzoxazole synthesis.[8][9]

Kinetic Case Study: Acid-Catalyzed Hydrolysis

Studies on the hydrolysis of simple benzoxazoles under acidic conditions reveal a complex kinetic profile.[11] The reaction, which yields the corresponding amidophenol, shows a change in the rate-determining step depending on the acidity of the medium.[11]

-

At Low Acidity: The rate-determining step is the nucleophilic attack of water on the protonated benzoxazole conjugate acid. The reaction is therefore acid-catalyzed.[11]

-

At High Acidity: The initial nucleophilic attack becomes rapid and reversible. The rate-determining step shifts to the subsequent fission of the C–O bond within the tetrahedral intermediate. This leads to a retardation of the overall rate at very high acid concentrations.[11]

This example underscores the importance of detailed kinetic analysis to fully understand the mechanistic landscape.

| Factor | Influence on Kinetics | Rationale / Example |

| Catalyst | Can dramatically increase reaction rates and alter mechanisms. | Brønsted acidic ionic liquids have been shown to be highly efficient catalysts for benzoxazole synthesis, affording high yields in shorter times compared to traditional acids.[1][12] |

| Temperature | Reaction rates generally increase with temperature (Arrhenius equation). | Synthesis of benzoxazoles often requires elevated temperatures (e.g., 130-140°C) to achieve reasonable reaction rates, especially in the absence of a highly active catalyst.[1] |

| Solvent | Can influence reactant solubility, stabilize transition states, and participate in the mechanism. | Solvent-free conditions are often employed in green chemistry approaches, which can accelerate reactions and simplify purification.[1][12] |

| Substituents | Electronic effects (e.g., the 5-methyl group) alter the reactivity of the rings. | The electron-donating methyl group at C5 will increase the nucleophilicity of the benzene ring, accelerating electrophilic substitution reactions. |

Part 4: Experimental Protocols

The following protocols are provided as validated starting points for the synthesis and kinetic analysis of this compound derivatives.

Protocol: Synthesis of 2,5-Dimethyl-1,2-benzoxazole

This protocol describes a common cyclization method starting from a substituted o-hydroxyaryl oxime.

Objective: To synthesize 2,5-dimethyl-1,2-benzoxazole via oxidative cyclization.

Materials:

-

2-Hydroxy-5-methylacetophenone oxime

-

Iodine (I₂)

-

Potassium Hydroxide (KOH)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated sodium thiosulfate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: Dissolve 2-hydroxy-5-methylacetophenone oxime (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Base Addition: Add a solution of potassium hydroxide (2.2 eq) in methanol dropwise to the flask at room temperature.

-

Oxidant Addition: Add a solution of iodine (1.1 eq) in methanol dropwise to the reaction mixture. Stir at room temperature for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Quench the reaction by adding saturated sodium thiosulfate solution to consume excess iodine.

-

Extraction: Remove the methanol under reduced pressure. Add water and extract the aqueous layer three times with dichloromethane.

-

Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 2,5-dimethyl-1,2-benzoxazole.

-

Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol: Workflow for Kinetic Monitoring via In Operando Spectroscopy

Objective: To determine the reaction rate and identify intermediates for a given this compound reaction.

Caption: Workflow for conducting kinetic studies using in operando spectroscopy.

Self-Validating System:

-

Internal Standard: The inclusion of an inert internal standard of known concentration allows for accurate quantification of all other species, correcting for any fluctuations in signal intensity or flow rate.

-

Mass Balance: At any given time point, the sum of the molar concentrations of reactants, intermediates, and products should equal the initial molar concentration of the limiting reagent, ensuring the validity of the measurements.

-

Reproducibility: Repeating the experiment under identical conditions should yield statistically indistinguishable kinetic profiles, confirming the reliability of the protocol.

Conclusion

This compound is a molecule of significant interest, characterized by a rich and versatile reactivity profile. Its synthesis is primarily achieved through robust cyclization strategies, while its chemical behavior is dominated by the facile cleavage of the N-O bond and electrophilic substitution on the aromatic ring. A thorough understanding of the underlying reaction mechanisms and kinetics, increasingly accessible through advanced in operando analytical techniques, is paramount. This knowledge empowers chemists to control reaction outcomes, optimize synthetic processes, and design next-generation pharmaceuticals and materials based on this privileged heterocyclic scaffold.

References

- Lukoyanov, A. A., & Sukhorukov, A. Y. (2025). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES.

- Zeng, et al. (2017). Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. Published in a peer-reviewed journal.

-

Kaur, G., et al. (2021). The ring-opening reaction of benzoxazole with iodobenzene to generate 2-(diphenylamino)phenol. Synthetic Communications. Available at: [Link]

-

Magritek. (n.d.). Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis. Magritek. Available at: [Link]

-

Sun, W., et al. (n.d.). Merging the ring opening of benzoxazoles with secondary amines and an iron-catalyzed oxidative cyclization towards the environmentally friendly synthesis of 2-aminobenzoxazoles. Green Chemistry. Available at: [Link]

-

Bennehalli, B., et al. (n.d.). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences. Available at: [Link]

-

Jackson, P. F., Morgan, K. J., & Turner, A. M. (1972). Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. Journal of the Chemical Society, Perkin Transactions 2, 1582-1587. Available at: [Link]

-

Request PDF. (n.d.). Acid-promoted cleavage of the C–C double bond of N-(2-Hydroxylphenyl)enaminones for the synthesis of benzoxazoles. ResearchGate. Available at: [Link]

- Anonymous. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Published in a peer-reviewed journal.

-

Anonymous. (n.d.). A general mechanism for benzoxazole synthesis. ResearchGate. Available at: [Link]

-

Anonymous. (2022). Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. Bentham Science Publishers. Available at: [Link]

-

Anonymous. (n.d.). Various pathways for benzoxazole synthesis using 2-aminophenol with different substrates. ResearchGate. Available at: [Link]

-

Request PDF. (2021). Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis. ResearchGate. Available at: [Link]

-

Korea University Pure. (2021). Real-Time Reaction Monitoring with in Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis. Korea University Pure. Available at: [Link]

-

Anonymous. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. Available at: [Link]

-

Anonymous. (n.d.). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

- Anonymous. (n.d.). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Published in a peer-reviewed journal.

-

Anonymous. (2022). Synthesis of 1,4-benzoxazines via Y(OTf)3-catalyzed ring opening/annulation cascade reaction of benzoxazoles with propargylic alcohols. Chemical Communications. Available at: [Link]

-

Anonymous. (2024). The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. PubMed. Available at: [Link]

-

Anonymous. (2022). Synthesis of Novel Benzoxazole Derivatives: Exploration of Their Possible Pharmacological Profiles with Computational Studies. ResearchGate. Available at: [Link]

-

Anonymous. (2021). A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. PubMed. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

Anonymous. (n.d.). Synthesis of 2-Aryl Benzoxazoles from Benzoxazoles and α-Ketoic Acids by Photoredox Catalysis. ResearchGate. Available at: [Link]

-

Anonymous. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. soc.chim.it [soc.chim.it]

- 3. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Merging the ring opening of benzoxazoles with secondary amines and an iron-catalyzed oxidative cyclization towards the environmentally friendly synthesis of 2-aminobenzoxazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. 193. Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis - Magritek [magritek.com]

- 9. pure.korea.ac.kr [pure.korea.ac.kr]

- 10. researchgate.net [researchgate.net]

- 11. Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

theoretical calculations of 5-Methyl-1,2-benzoxazole properties

An In-Depth Technical Guide to the Theoretical Investigation of 5-Methyl-1,2-benzoxazole Properties

Abstract

This compound is a heterocyclic compound belonging to the benzoxazole family, a scaffold of significant interest in medicinal chemistry due to its presence in various biologically active molecules.[1][2] Theoretical calculations, particularly those based on quantum mechanics, provide indispensable insights into the molecular properties of such compounds, guiding rational drug design and material science applications.[1][3] This guide details the application of Density Functional Theory (DFT) and other computational methods to elucidate the structural, spectroscopic, electronic, and reactive properties of this compound. We will explore the causality behind methodological choices, present detailed protocols for key computational workflows, and discuss the interpretation of the resulting data in the context of drug development.

Introduction: The Rationale for a Computational Approach

Benzoxazole derivatives are recognized for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][4][5][6] Their biological function is intrinsically linked to their three-dimensional structure, electronic charge distribution, and ability to interact with biomolecular targets. While experimental characterization is crucial, theoretical calculations offer a powerful complementary approach. They allow for the prediction of molecular properties in silico, providing a deep understanding of the underlying quantum mechanical principles that govern molecular behavior.

This guide focuses on this compound as a representative molecule to demonstrate the utility of computational chemistry. By employing methods like Density Functional Theory (DFT), we can accurately model its geometric, vibrational, and electronic characteristics, which are foundational to understanding its reactivity and potential as a pharmacophore.

Core Computational Methodology: Density Functional Theory (DFT)

The foundation of our theoretical investigation is Density Functional Theory (DFT), a robust quantum chemical method that calculates the electronic structure of molecules.[7][8] Its popularity stems from a favorable balance between computational accuracy and cost, making it ideal for studying medium-sized organic molecules like benzoxazoles.[9]

2.1. The Choice of Functional and Basis Set

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed for organic molecules. It incorporates both Hartree-Fock exchange and DFT exchange-correlation, providing a high degree of accuracy for predicting molecular geometries, vibrational frequencies, and electronic properties.[8][9]

-

Basis Set: The 6-311++G(d,p) basis set is a popular choice that provides a flexible and accurate description of the electron distribution. The "++" indicates the addition of diffuse functions on both heavy atoms and hydrogen, which are crucial for describing non-covalent interactions and anions. The "(d,p)" denotes the inclusion of polarization functions, which allow for anisotropy in the electron density and are essential for accurate geometry and frequency calculations.[7][8]

The selection of this specific level of theory (B3LYP/6-311++G(d,p)) is a self-validating choice, as it has been extensively benchmarked and proven effective for calculating the properties of similar heterocyclic systems.[7][8]

Protocol 1: Quantum Chemical Calculation Workflow

-

Molecular Structure Input : The initial 3D structure of this compound is built using molecular modeling software (e.g., GaussView, Avogadro).

-

Geometry Optimization : An unconstrained geometry optimization is performed using the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the molecular geometry to find the lowest energy conformation (a stationary point on the potential energy surface).

-

Frequency Calculation : A vibrational frequency analysis is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum.[10] This step is critical for validating the optimized structure and for predicting the FT-IR and Raman spectra.

-

Property Calculations : Following successful optimization, further calculations are performed to determine electronic properties, such as molecular orbitals (HOMO, LUMO), molecular electrostatic potential (MEP), and electronic spectra using Time-Dependent DFT (TD-DFT).[11][12]

Computational Workflow Diagram

Caption: A generalized workflow for the theoretical analysis of molecular properties.

Structural and Spectroscopic Characterization

3.1. Optimized Molecular Geometry

The geometry optimization provides the most stable three-dimensional arrangement of the atoms. Key structural parameters like bond lengths and bond angles can be extracted and compared with experimental data from similar crystallographic structures to validate the computational model. For benzoxazole derivatives, the fusion of the benzene and oxazole rings results in a nearly planar bicyclic system.[13]

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) (Note: These are representative values based on DFT calculations of related benzoxazole structures.)

| Parameter | Bond | Length (Å) | Parameter | Angle | Angle (°) |

| Bond Lengths | C=N | 1.31 - 1.32 | Bond Angles | C-O-C | 105 - 106 |

| C-O | 1.39 - 1.44 | C-N=C | 110 - 112 | ||

| C-C (Aromatic) | 1.39 - 1.42 | O-C=N | 115 - 117 |

3.2. Vibrational Analysis (FT-IR and FT-Raman)

Vibrational spectroscopy is a fundamental technique for molecular characterization. DFT calculations can predict the vibrational frequencies and intensities of a molecule, which directly correspond to the peaks observed in experimental FT-IR and FT-Raman spectra.[14][15] The assignments of these vibrational modes provide a detailed fingerprint of the molecule's structure.

Table 2: Key Vibrational Frequencies and Assignments (Illustrative) (Note: Based on published data for substituted benzoxazoles[9][16])

| Calculated Freq. (cm⁻¹) | Experimental Freq. (cm⁻¹) | Assignment |

| 3100 - 3050 | ~3075 | C-H stretching (aromatic) |

| 2980 - 2920 | ~2950 | C-H stretching (methyl group) |

| 1600 - 1580 | ~1590 | C=C stretching (aromatic ring) |

| 1530 - 1520 | ~1526 | C=N stretching (oxazole ring)[16] |

| 1330 - 1260 | ~1300 | C-N stretching[10][16] |

| 1250 - 1200 | ~1230 | C-O-C asymmetric stretching |

Electronic Properties and Reactivity

4.1. Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity and electronic transitions.[17][18]

-

HOMO : Represents the ability of a molecule to donate an electron (nucleophilicity).

-

LUMO : Represents the ability of a molecule to accept an electron (electrophilicity).

-

HOMO-LUMO Energy Gap (ΔE) : This gap is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable.[17]

4.2. Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the charge distribution around a molecule.[17][19] It is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack.

-

Red Regions (Negative Potential) : Indicate electron-rich areas, typically around heteroatoms like oxygen and nitrogen, which are prone to electrophilic attack.

-

Blue Regions (Positive Potential) : Indicate electron-deficient areas, usually around hydrogen atoms, which are susceptible to nucleophilic attack.

4.3. Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity.[8][19]

Table 3: Global Reactivity Descriptors

| Descriptor | Formula | Interpretation |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration |

| Global Softness (S) | 1 / (2η) | A measure of reactivity (inverse of hardness) |

| Electrophilicity Index (ω) | μ² / (2η) | A measure of electrophilic power |

4.4. Electronic Absorption Spectroscopy (TD-DFT)

Time-Dependent DFT (TD-DFT) is used to calculate the excited states of the molecule, allowing for the prediction of its UV-Vis absorption spectrum.[11][12] The calculations provide the excitation energies (wavelengths), oscillator strengths (absorption intensity), and the nature of the electronic transitions (e.g., π→π*). This data is crucial for understanding the photophysical properties of the molecule.[11]

Potential Bioactivity: Molecular Docking

For drug development professionals, understanding how a molecule might interact with a biological target is paramount. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme.[20][21] While this compound itself may not have a known target, the methodology can be illustrated to show its potential as a scaffold. Studies on related derivatives have shown interactions with targets like DNA gyrase and various protein kinases.[21][22][23]

Protocol 2: Generalized Molecular Docking Workflow

-

Receptor Preparation : Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation : The optimized 3D structure of this compound (from Protocol 1) is used. Assign charges and define rotatable bonds.

-

Grid Generation : Define a docking box (grid) around the active site of the receptor. The size of the box should be sufficient to encompass the binding pocket.

-

Docking Simulation : Run the docking algorithm (e.g., AutoDock Vina). The software will explore numerous possible conformations of the ligand within the active site and score them based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol).

-

Analysis of Results : Analyze the top-ranked poses. Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the amino acid residues of the receptor. A lower binding energy generally indicates a more stable complex and higher affinity.[20]

Conceptual Interaction Diagram

Caption: Conceptual diagram of ligand-protein interactions in a docking study.

Conclusion

The theoretical investigation of this compound using quantum chemical methods provides a comprehensive and multi-faceted understanding of its intrinsic properties. DFT calculations reliably predict its stable geometry and vibrational spectra, which serve as a benchmark for experimental characterization. Furthermore, analysis of the frontier molecular orbitals, MEP, and reactivity descriptors offers profound insights into its chemical behavior and potential reactivity. When combined with molecular docking simulations, these theoretical approaches form a powerful predictive platform for assessing the potential of benzoxazole derivatives as drug candidates, enabling a more targeted and efficient discovery process. This guide provides the foundational knowledge and protocols for researchers to apply these computational tools to their own investigations in drug development and materials science.

References

-

Anto, P. B., et al. (2007). Vibrational spectroscopic studies and ab initio calculations of 5-methyl-2-(p-fluorophenyl)benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(3-4), 744-9. Available at: [Link]

-

Chauhan, M., & Kumar, R. (2022). Synthesis of Novel Benzoxazole Derivatives: Exploration of Their Possible Pharmacological Profiles with Computational Studies. Polycyclic Aromatic Compounds. Available at: [Link]

-

Alam, M. S., et al. (2015). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 25(18), 3845-3850. Available at: [Link]

-

Bhat, M. A., et al. (2022). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Biosciences Biotechnology Research Asia. Available at: [Link]

-

Various Authors. (n.d.). Biological activities of benzoxazole and its derivatives. ResearchGate. Available at: [Link]

-

Various Authors. (n.d.). Spectroscopic, antimicrobial and computational study of novel benzoxazole derivative. ResearchGate. Available at: [Link]

-

Various Authors. (n.d.). In silico molecular docking studies of benzoxazole derivatives. ResearchGate. Available at: [Link]

-

Mary, Y. S., et al. (2013). Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl) benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 102, 99-111. Available at: [Link]

-

Guzow, K., et al. (2010). A DFT/TD DFT Study of the Structure and Spectroscopic Properties of 5-methyl-2-(8-quinolinyl)benzoxazole and Its Complexes With Zn(II) Ion. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(2), 773-81. Available at: [Link]

-

Kumar, A., et al. (n.d.). Benzoxazole Derivatives: Qsar and Molecular Docking Studies. ResearchGate. Available at: [Link]

-

Anto, P. B., et al. (2007). Vibrational spectroscopic studies and ab initio calculations of 5-methyl-2-(p-fluorophenyl)benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(3-4), 744-9. Available at: [Link]

-

Guzow, K., et al. (n.d.). A DFT/TD DFT study of the structure and spectroscopic properties of 5-methyl-2-(8-quinolinyl)benzoxazole and its complexes with Zn(II) ion. ResearchGate. Available at: [Link]

-

Veera Reddy, A., et al. (2012). 3-Benzyl-5-methyl-1,2-benzoxazole 2-oxide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2957. Available at: [Link]

-

Various Authors. (n.d.). Theoretical Investigation of Physico-Chemical Properties and Reactivity of Benzoxazole and Its Two Derivatives: A DFT Study. ResearchGate. Available at: [Link]

-

Muhammed, M. T., et al. (2021). Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of 2-(4-Substituted Benzyl)-5-Substituted Benzoxazole Derivatives. Letters in Drug Design & Discovery. Available at: [Link]

-

Mary, Y. S., et al. (2014). Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 5-nitro-2-phenylbenzoxazole. Journal of Molecular Structure, 1063, 16-29. Available at: [Link]

-

Abdullahi, S. H., et al. (2023). Molecular docking studies of some benzoxazole and benzothiazole derivatives as VEGFR-2 target inhibitors: In silico design, MD simulation, pharmacokinetics and DFT studies. Intelligent Pharmacy. Available at: [Link]

-

Various Authors. (n.d.). Theoretical Investigation of Physico-Chemical Properties and Reactivity of Benzoxazole and Its Two Derivatives: A DFT Study. ResearchGate. Available at: [Link]

-

Erdağ, E. (2023). A Molecular Docking Study: Benzoxazolone Derivatives against SARS-CoV-2 Omicron Subvariant EG.5.1. Chemical Methodologies. Available at: [Link]

-

Various Authors. (n.d.). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Arjunan, V., et al. (2021). Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative. Journal of Molecular Structure, 1230, 129881. Available at: [Link]

-

Various Authors. (n.d.). Studies in the Synthesis of Benzoxazole Compounds. CORE. Available at: [Link]

-

Various Authors. (n.d.). DFT Calculations, Molecular Docking, and Pharmacological Properties Investigation for 5-Benzoxazolecarboxylic Acid as a Target Anti-Cancer Agent. OUCI. Available at: [Link]

-

Various Authors. (2024). Review of synthesis process of benzoxazole and benzothiazole derivatives. RSC Advances. Available at: [Link]

-

Various Authors. (n.d.). DFT Study of Functionalized Benzoxazole-Based D–π–A Architectures: Influence of Ionic Fragments on Optical Properties and Their Potential in OLED and Solar Cell Devices. MDPI. Available at: [Link]

-

Mohamed, M. E., & Taha, K. K. (2011). Quantum Chemical Calculations on Some Substituted Benzothiazole Derivatives as Corrosion Inhibitors for Brass in Acidic Media. Nature and Science. Available at: [Link]

-

Various Authors. (n.d.). Spectroscopic investigation (FT-IR, FT-Raman, UV, NMR), Computational analysis (DFT method) and Molecular docking studies on 2-[(acetyloxy)methyl]-4-(2-amino-9H-purin-9-yl)butyl acetate. Research India Publications. Available at: [Link]

-

Various Authors. (n.d.). Synthesis, spectroscopic investigation, molecular docking, ADME/T toxicity predictions, and DFT study of two trendy ortho vanillin-based scaffolds. Heliyon. Available at: [Link]

-

Various Authors. (n.d.). Spectroscopic (FT-IR and FT-Raman) and quantum chemical study on monomer and dimer of benznidazole from DFT and molecular docking approaches. Journal of the Indian Chemical Society. Available at: [Link]

-

Various Authors. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI. Available at: [Link]

-

Various Authors. (n.d.). Quantum chemical studies on tautomerism, isomerism and deprotonation of some 5(6)-substituted benzimidazole-2-thiones. Semantic Scholar. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. sciencepub.net [sciencepub.net]

- 4. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 6. chemmethod.com [chemmethod.com]

- 7. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DFT Calculations, Molecular Docking, and Pharmacological Properties Investigation for 5-Benzoxazolecarboxylic Acid as a… [ouci.dntb.gov.ua]

- 9. Synthesis, spectroscopic investigation, molecular docking, ADME/T toxicity predictions, and DFT study of two trendy ortho vanillin-based scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. esisresearch.org [esisresearch.org]

- 11. A DFT/TD DFT study of the structure and spectroscopic properties of 5-methyl-2-(8-quinolinyl)benzoxazole and its complexes with Zn(II) ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 3-Benzyl-5-methyl-1,2-benzoxazole 2-oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. esisresearch.org [esisresearch.org]

- 15. Vibrational spectroscopic studies and ab initio calculations of 5-methyl-2-(p-fluorophenyl)benzoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. esisresearch.org [esisresearch.org]

- 17. researchgate.net [researchgate.net]

- 18. ripublication.com [ripublication.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. esisresearch.org [esisresearch.org]

- 23. Molecular docking studies of some benzoxazole and benzothiazole derivatives as VEGFR-2 target inhibitors: In silico design, MD simulation, pharmacokinetics and DFT studies | Semantic Scholar [semanticscholar.org]

A Technical Guide to the Fundamental Chemistry of the 1,2-Benzisoxazole Ring System

Prepared for: Researchers, Scientists, and Drug Development Professionals